(1-methyl-1H-1,2,4-triazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQZVSGXQVIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454123 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91616-36-3 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing 1,2,4 Triazole Derivatives in Contemporary Chemical Research
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of properties, including hydrogen bonding capacity, dipole character, and metabolic stability. nih.govwikipedia.org These characteristics have made 1,2,4-triazole derivatives a cornerstone in various scientific disciplines.
In medicinal chemistry , the 1,2,4-triazole scaffold is a prominent feature in numerous therapeutic agents. lifechemicals.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, antibacterial, and anti-proliferative properties. nih.govrsc.org For instance, the antifungal drugs fluconazole (B54011) and itraconazole (B105839), both containing a 1,2,4-triazole core, are crucial in treating fungal infections. wikipedia.org The ability of the triazole ring to interact with biological receptors with high affinity makes it a privileged structure in drug design. nih.gov Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives for their potential as neuroprotective agents, showcasing their versatility in addressing complex medical challenges. nih.gov
The impact of 1,2,4-triazoles extends significantly into agrochemicals , where they are integral to the development of fungicides, herbicides, and plant growth regulators. rjptonline.org Many commercial fungicides are based on the triazole structure, effectively protecting crops from a wide range of fungal pathogens. rjptonline.orgnih.gov The mechanism of action for many of these fungicides involves the inhibition of key enzymes in fungal cells, such as cytochrome P450-dependent lanosterol (B1674476) 14-demethylase (CYP51). nih.gov This targeted action helps to ensure crop protection and improve agricultural yields. rjptonline.org
In the realm of materials science , the electron-deficient nature of the 1,2,4-triazole ring has led to its incorporation into advanced materials. researchgate.net These derivatives have shown promise in the development of organic light-emitting diodes (OLEDs), polymers with enhanced properties, and corrosion inhibitors. lifechemicals.comresearchgate.netmdpi.com Their unique electronic properties make them suitable for applications in optoelectronics and the creation of functional materials with specific, tailored characteristics. researchgate.netmdpi.com
The Role of 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol As a Key Synthetic Intermediate and Scaffold
(1-methyl-1H-1,2,4-triazol-5-yl)methanol, a specific derivative of the 1,2,4-triazole (B32235) family, serves as a crucial building block in organic synthesis. chemimpex.comchemimpex.com Its structure, featuring a reactive hydroxymethyl group attached to the methylated triazole ring, allows for a variety of chemical transformations, making it a versatile intermediate for constructing more complex molecules. chemimpex.comchemimpex.com
The utility of this compound as a synthetic intermediate is highlighted by its application in creating derivatives for various research purposes. For example, it can be used in the development of novel antifungal agents and herbicides. chemimpex.com Furthermore, its ability to act as a methanol (B129727) donor in certain reactions expands its synthetic utility. chemimpex.comchemimpex.com
Below is a table detailing the key properties of this important chemical intermediate.
| Property | Value | Reference |
| Chemical Formula | C₄H₇N₃O | chemimpex.com |
| Molecular Weight | 113.12 g/mol | chemimpex.com |
| CAS Number | 91616-36-3 | chemimpex.comproactivemr.com |
| Appearance | White crystalline powder | chemimpex.com |
| Purity | ≥ 99% (NMR) | chemimpex.com |
Scope and Objectives of Academic Inquiry Pertaining to This Chemical Compound
The academic and industrial interest in (1-methyl-1H-1,2,4-triazol-5-yl)methanol is driven by the continuous search for new and improved functional molecules. The primary objectives of research involving this compound can be summarized as follows:
Exploration of New Synthetic Methodologies: A key area of investigation is the development of more efficient and sustainable synthetic routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact. organic-chemistry.org
Design and Synthesis of Novel Bioactive Compounds: Researchers are actively using this compound as a scaffold to design and synthesize new candidates for pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The goal is to create molecules with enhanced efficacy, selectivity, and improved pharmacological or toxicological profiles.
Investigation of Structure-Activity Relationships (SAR): A fundamental objective is to understand how modifications to the structure of this compound-derived compounds affect their biological activity. This involves systematically altering different parts of the molecule and evaluating the resulting changes in function, providing valuable insights for rational drug and pesticide design.
Development of Advanced Materials: In materials science, the focus is on incorporating this triazole derivative into new polymers and organic materials to exploit its unique electronic and physical properties for applications in electronics and other advanced technologies. chemimpex.com
An in-depth analysis of the synthetic methodologies and reaction pathways leading to the formation of this compound reveals a variety of strategic approaches. These methods focus on constructing the core triazole ring system and introducing the necessary functional groups.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR (¹H-NMR) spectroscopy identifies the number and types of hydrogen atoms in a molecule. For (1-methyl-1H-1,2,4-triazol-5-yl)methanol, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and triazole ring protons.
Based on the analysis of related triazole structures, the following proton chemical shifts can be anticipated:
A singlet for the methyl protons (N-CH₃).
A singlet for the methylene protons (-CH₂OH).
A singlet for the proton on the triazole ring (C-H).
A broad singlet for the hydroxyl proton (-OH), which can exchange with deuterated solvents.
No specific experimental ¹H-NMR data for this compound was found in the searched literature.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The expected signals in the ¹³C-NMR spectrum would correspond to:
The methyl carbon (N-CH₃).
The methylene carbon (-CH₂OH).
The two carbon atoms of the triazole ring.
Specific experimental ¹³C-NMR data for this compound was not available in the reviewed sources.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For this compound, the FT-IR spectrum would display characteristic absorption bands. For instance, the FT-IR spectrum of a related indole (B1671886) triazole conjugate showed characteristic peaks for C-H stretching of the triazole ring at 3106 cm⁻¹, CH₃ stretching at 2967 cm⁻¹, and CH₂ stretching at 2845 cm⁻¹. rdd.edu.iq
Key vibrational modes anticipated for this compound include:
A broad O-H stretching band for the hydroxyl group.
C-H stretching vibrations for the methyl and methylene groups.
C-H stretching of the triazole ring.
C=N and N=N stretching vibrations within the triazole ring.
C-O stretching for the alcohol group.
Detailed experimental FT-IR data for the specific compound this compound were not found in the available literature.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a highly accurate method for determining the elemental formula of a compound. The technique involves creating ions in the gas phase and then separating them based on their mass-to-charge ratio. This allows for the precise determination of the molecular weight, often to within a few parts per million, which can confirm the molecular formula.
For this compound (C₄H₇N₃O), HR-ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Specific HR-ESI-MS data for this compound could not be located in the searched scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for identifying the compound, determining its molecular weight, and assessing its purity.
While specific experimental LC-MS data for this compound is not extensively detailed in publicly available literature, the expected results can be inferred from its known chemical structure. The molecular formula of the compound is C₄H₇N₃O, which corresponds to a molecular weight of approximately 113.12 g/mol . chemimpex.comlabcompare.com
In a typical LC-MS analysis, the compound would be dissolved in a suitable solvent and injected into the LC system. The retention time would be recorded as it passes through the column. The eluent would then be introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule would be expected to be detected as a protonated molecular ion [M+H]⁺.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 114.07 |
This data is crucial for confirming the presence and identity of the compound in a sample. For instance, a study on a related triazole derivative, (1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl) methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reported its LC-MS data, showcasing the utility of this technique in characterizing complex triazole-containing molecules. nih.gov
X-ray Crystallography for Solid-State Molecular Structures
As of now, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of related triazole structures provides insight into the expected molecular geometry. For example, the crystal structure of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was determined using single-crystal X-ray diffraction, confirming its molecular structure. mdpi.com Similarly, the structures of other novel heterocycles containing triazole moieties have been elucidated through this method. nih.gov
Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a crystallographic information file (CIF). This file would contain the precise atomic coordinates and cell parameters.
Table 2: Anticipated Crystal Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density | To be determined |
This data would provide unequivocal proof of the compound's structure and connectivity.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in verifying the empirical and molecular formula of a newly synthesized or isolated compound.
For this compound, with the molecular formula C₄H₇N₃O, the theoretical elemental composition can be calculated. chemimpex.comlabcompare.com Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and identity.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 42.48% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 6.24% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 37.16% |
| Oxygen | O | 16.00 | 1 | 16.00 | 14.14% |
| Total | 113.126 | 100.00% |
The comparison between the calculated and experimentally found values is a standard procedure for the characterization of novel compounds, as demonstrated in the synthesis of various triazole derivatives where elemental analysis was used to confirm their composition. mdpi.comresearchgate.net
Thermal Analysis (TGA) for Material Stability Profiles
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition behavior.
Table 4: Expected Thermal Analysis Data for this compound
| Parameter | Expected Observation |
| Onset of Decomposition | To be determined by TGA |
| Major Decomposition Steps | To be determined by TGA |
| Residual Mass at High Temperature | To be determined by TGA |
The thermal behavior of various triazole derivatives has been studied using TGA, indicating the importance of this technique in characterizing the stability of this class of compounds. These studies help in understanding the thermal limits of these materials, which is crucial for their handling, storage, and application.
Computational Chemistry and Quantum Chemical Investigations of 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to determine the ground-state properties of molecules by calculating their electron density.
Molecular Geometry Optimization
The initial step in most quantum chemical investigations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum energy conformation is found. nih.govmdpi.com For (1-methyl-1H-1,2,4-triazol-5-yl)methanol, this process would precisely define the bond lengths, bond angles, and dihedral angles of its ground state, providing a foundational model for all subsequent calculations.
Below is an illustrative table of optimized geometrical parameters that would be expected from a DFT calculation on this compound.
Table 1: Illustrative Optimized Geometrical Parameters This table presents expected, not experimentally verified, values for the principal bond lengths and angles.
| Parameter | Bond/Angle | Type | Predicted Value |
| r(N1-C5) | N1-C5 | Bond Length | 1.35 Å |
| r(N1-N2) | N1-N2 | Bond Length | 1.39 Å |
| r(N2-C3) | N2-C3 | Bond Length | 1.32 Å |
| r(C3-N4) | C3-N4 | Bond Length | 1.38 Å |
| r(N4-C5) | N4-C5 | Bond Length | 1.33 Å |
| r(C5-C6) | C5-C(H2OH) | Bond Length | 1.51 Å |
| r(C6-O) | C-O | Bond Length | 1.43 Å |
| ∠(C5-N1-N2) | C5-N1-N2 | Bond Angle | 108.0° |
| ∠(N1-N2-C3) | N1-N2-C3 | Bond Angle | 110.0° |
| ∠(N2-C3-N4) | N2-C3-N4 | Bond Angle | 105.0° |
| ∠(C3-N4-C5) | C3-N4-C5 | Bond Angle | 112.0° |
| ∠(N4-C5-N1) | N4-C5-N1 | Bond Angle | 105.0° |
| ∠(N1-C5-C6) | N1-C5-C(H2OH) | Bond Angle | 124.5° |
Vibrational Frequency Analysis and Spectral Simulation
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified if all calculated vibrational frequencies are real (positive). Imaginary frequencies would indicate a transition state or a higher-order saddle point.
These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or O-H bending. For this compound, this analysis would help in assigning the absorption bands observed in its experimental IR spectrum to specific molecular motions.
Table 2: Predicted Principal Vibrational Frequencies This table shows representative vibrational modes and their expected frequencies.
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| ~3450 | O-H stretch (methanol group) |
| ~3100 | C-H stretch (triazole ring) |
| ~2980 | C-H stretch (methyl group) |
| ~1620 | C=N stretch (triazole ring) |
| ~1500 | C-N stretch (triazole ring) |
| ~1450 | CH₂ scissoring (methanol group) |
| ~1050 | C-O stretch (methanol group) |
Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. nih.gov The GIAO method, typically employed with a DFT functional like B3LYP, calculates the isotropic magnetic shielding constants for each nucleus. mdpi.comuzhnu.edu.ua These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as Tetramethylsilane (TMS). For this compound, comparing the GIAO-predicted shifts with experimental NMR data serves as a powerful confirmation of its chemical structure. uzhnu.edu.ua
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table presents hypothetical data to illustrate the correlation between theoretical and experimental values.
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C3 (ring) | ~150.5 | ~7.8 (s, 1H) |
| C5 (ring) | ~158.0 | - |
| CH₃ (methyl) | ~35.0 | ~3.8 (s, 3H) |
| CH₂ (methanol) | ~55.0 | ~4.6 (s, 2H) |
| OH (methanol) | - | ~5.2 (t, 1H) |
Electronic Structure and Reactivity Descriptors
Beyond ground-state geometry, computational methods can describe the electronic properties of a molecule, which dictate its reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character.
Table 4: Frontier Molecular Orbital Properties (Illustrative) This table shows representative energy values for the frontier orbitals.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.8 eV | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.5 eV | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group, highlighting these as the primary nucleophilic centers. Positive potential would likely be found around the hydrogen atoms, particularly the hydroxyl proton.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, intuitive picture of the electron density distribution in a molecular system, closely corresponding to the classical Lewis structure concepts. The analysis translates the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.
For this compound, NBO analysis reveals key insights into its electronic structure and stability. The analysis focuses on donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis-type NBO (acceptor). The stabilization energy, E(2), associated with this delocalization is a measure of the interaction's strength.
Key donor-acceptor interactions within the this compound molecule typically involve the delocalization of lone pairs (LP) of the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, a significant interaction would be the delocalization of a nitrogen lone pair (LP(N)) into the π antibonding orbital of a C=N bond within the triazole ring. Similarly, the oxygen lone pair (LP(O)) in the methanol substituent can delocalize into the σ* antibonding orbital of the C-C or C-N bond.
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N4) | π* (C5-N1) | ~18.5 | π-conjugation |
| LP (N2) | π* (C3-N4) | ~25.2 | π-conjugation |
| LP (O) | σ* (C5-C(methanol)) | ~5.8 | Hyperconjugation |
| σ (C-H) | σ* (N1-C5) | ~2.1 | Hyperconjugation |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems. Actual values would be obtained from a specific NBO calculation.
Computational Parameters: Ionization Potential, Electron Affinity, Electronegativity, Molecular Hardness, Molecular Softness, Electrophilicity and Nucleophilicity Indices
Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net These parameters for this compound can be calculated using Density Functional Theory (DFT).
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates a better electron donor. ijarset.com
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests a better electron acceptor. ijarset.com
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.netijarset.com
Molecular Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, indicating high stability and low reactivity. researchgate.netijarset.com
Molecular Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. ijarset.comnih.gov
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.netijarset.com
Nucleophilicity Index (Nu): A measure of the electron-donating capability of a molecule.
Table 2: Representative Calculated Global Reactivity Descriptors for this compound
| Parameter | Formula | Typical Calculated Value (eV) |
| EHOMO | - | -7.5 |
| ELUMO | - | -0.8 |
| Ionization Potential (I) | I ≈ -EHOMO | 7.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.8 |
| Energy Gap (ΔE) | ΔE = I - A | 6.7 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 |
| Molecular Hardness (η) | η = (I - A) / 2 | 3.35 |
| Molecular Softness (S) | S = 1 / η | 0.299 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.57 |
Note: The data in this table is illustrative and based on typical values for small heterocyclic molecules. Actual values depend on the level of theory and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This analysis is crucial for understanding the photophysical properties of this compound.
The TD-DFT calculation, typically performed using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), provides information on the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions. mdpi.comacs.org The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength indicates the probability of a particular electronic transition occurring.
For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, originating from the triazole ring. The π → π* transitions, usually having higher oscillator strengths, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions involve the excitation of a non-bonding electron (from a nitrogen or oxygen lone pair) to a π* antibonding orbital and are typically weaker. nih.gov The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectrum in different media. researchgate.net
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound (in vacuum)
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~4.80 | ~258 | ~0.005 | n → π* (HOMO-1 → LUMO) |
| S0 → S2 | ~5.95 | ~208 | ~0.150 | π → π* (HOMO → LUMO) |
| S0 → S3 | ~6.40 | ~194 | ~0.095 | π → π* (HOMO → LUMO+1) |
Note: This data is representative. The precise values are highly dependent on the computational methodology employed.
Computational Analysis of Tautomeric Forms and Their Relative Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, tautomerism can occur, particularly involving the hydroxymethyl group and the triazole ring, leading to a zwitterionic or a ring-opened form, although the aromatic triazole form is expected to be significantly more stable.
A more relevant tautomerism to consider for the parent 1H-1,2,4-triazole system is prototropic tautomerism, but since the N1 position is substituted with a methyl group in the target molecule, this is blocked. However, keto-enol type tautomerism involving the hydroxymethyl group and the adjacent ring carbon is theoretically possible, leading to a methylene-diol intermediate or other rearranged structures.
Computational chemistry provides a robust framework for assessing the relative stabilities of these potential tautomers. nih.gov By calculating the total electronic energy of the optimized geometry for each tautomeric form using methods like DFT (e.g., B3LYP/6-31G**) or higher-level ab initio methods, their relative energies (ΔE) and Gibbs free energies (ΔG) can be determined. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium. The calculations would almost certainly confirm that the aromatic this compound structure is the most stable tautomer by a significant margin.
Table 4: Hypothetical Relative Stabilities of this compound Tautomers
| Tautomer | Structure | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Tautomer A (Aromatic) | This compound | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B (Ylid) | 5-(hydroxymethyl)-1-methyl-1,2,4-triazolium-4-ide | > 20 | > 20 |
| Tautomer C (Keto) | (1-methyl-1,2-dihydro-1,2,4-triazol-5-one)methanide | > 30 | > 30 |
Note: This table is illustrative. The listed alternative tautomers are hypothetical and expected to be highly unstable relative to the aromatic form. The energy values are estimates to demonstrate the expected outcome of such a computational study.
Computational Assessment of Molecular Interactions and ADMET Properties
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.
For this compound, a molecular docking study would involve selecting a relevant protein target. Given that many triazole-containing compounds exhibit antifungal activity, a plausible target could be a fungal enzyme such as lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.net
The simulation would place the this compound molecule into the active site of the protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site. For instance, the hydroxyl group and the triazole nitrogens are likely candidates for forming hydrogen bonds with polar residues in the active site.
Table 5: Illustrative Molecular Docking Results of this compound with Fungal Lanosterol 14-alpha-demethylase (CYP51)
| Parameter | Result |
| Binding Affinity (kcal/mol) | -6.5 |
| Interacting Residues | TYR132, HIS377, CYS449, SER378 |
| Hydrogen Bonds | O-H --- TYR132; N4 --- HIS377 |
| Hydrophobic Interactions | Methyl group with LEU376 |
| Heme Coordination | N2 of triazole ring with heme iron |
Note: This data is for illustrative purposes only. The specific results depend on the protein structure, docking software, and scoring function used.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters
In silico ADMET prediction is a crucial step in early-stage drug development that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. pensoft.net This helps to identify candidates with poor drug-like properties before committing to expensive and time-consuming experimental studies. researchgate.net
For this compound, various ADMET parameters can be predicted using online tools and software (e.g., SwissADME, FAF-Drugs2). These predictions are based on the molecule's physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are estimated. Compliance with rules like Lipinski's Rule of Five suggests good oral bioavailability. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties related to clearance and half-life can be estimated.
Toxicity: Predictions can flag potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity.
Table 6: Representative In Silico ADMET Profile for this compound
| Property | Parameter | Predicted Value/Outcome |
| Physicochemical | Molecular Weight | 113.12 g/mol |
| logP (Lipophilicity) | -0.5 | |
| H-Bond Donors | 1 | |
| H-Bond Acceptors | 3 | |
| TPSA | 59.9 Ų | |
| Pharmacokinetics | GI Absorption | High |
| BBB Permeant | No | |
| CYP Inhibitor | No (for major isoforms) | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) |
| Toxicity | Ames Mutagenicity | No |
| hERG Inhibition | Low risk |
Note: This profile is an illustrative prediction. Experimental validation is required to confirm these properties.
Chemical Applications of 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol Derivatives
Applications in Medicinal Chemistry and Drug Discovery
The 1,2,4-triazole (B32235) nucleus is a fundamental component in a multitude of clinically approved drugs, highlighting its importance in pharmaceutical research. nih.govnih.govbg.ac.rs Derivatives of (1-methyl-1H-1,2,4-triazol-5-yl)methanol are actively investigated for their potential to address a wide spectrum of diseases, leveraging the unique chemical properties of the triazole core to interact with biological targets with high affinity and specificity. nih.govchemimpex.combiosynth.com
Development of Bioactive Molecules as Core Scaffolds
The this compound framework serves as a crucial building block in the synthesis of more complex bioactive molecules. chemimpex.com Its structure provides a versatile scaffold that can be readily modified to generate libraries of compounds for screening against various biological targets. This adaptability allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for desired therapeutic effects. The triazole ring's stability and its capacity to form stable complexes contribute to the enhanced efficacy of the resulting drug candidates. chemimpex.com
Exploration of Antifungal and Antiviral Agents
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. nih.govbg.ac.rschemimpex.comnih.gov Many commercially successful antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839), feature the 1,2,4-triazole moiety. nih.govbg.ac.rs These compounds typically function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Research continues to explore novel 1,2,4-triazole derivatives, including those derived from this compound, to combat emerging drug-resistant fungal strains. researchgate.netresearchgate.net
In the realm of antiviral research, triazole-based compounds have also shown promise. nih.gov For instance, Taribavirin (viramidine), a triazole nucleoside analog, has been investigated for its activity against a range of RNA and DNA viruses. nih.gov The structural motif of this compound provides a foundation for the design of new antiviral agents that can interfere with viral replication processes.
A study on new 1H-1,2,4-triazolyl derivatives demonstrated significant antifungal activity, with some compounds being 6 to 45 times more potent than reference drugs like ketoconazole (B1673606) and bifonazole. bg.ac.rs Molecular docking studies suggested that the antifungal mechanism likely involves the inhibition of CYP51. bg.ac.rs
Design of Antitumor and Antiproliferative Compounds
The 1,2,4-triazole scaffold is a key component in the development of novel anticancer agents. researchgate.netresearchgate.net Derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.govrsc.org These compounds can exert their antitumor effects through diverse mechanisms, including the inhibition of kinases involved in cell signaling pathways, disruption of microtubule dynamics, and induction of apoptosis. nih.govnih.gov
For example, certain 5-pyridinyl-1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against liver cancer cells by inhibiting focal adhesion kinase (FAK), a critical enzyme in cell survival and proliferation. nih.gov Another study reported on 1-(diarylmethyl)-1H-1,2,4-triazoles as antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
| 5-pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B (Liver Cancer) | FAK Inhibition | Compounds 3c and 3d showed potent antiproliferative activity and significant FAK inhibitory activity. nih.gov |
| 1-(diarylmethyl)-1H-1,2,4-triazoles | MCF-7, MDA-MB-231 (Breast Cancer) | Tubulin Polymerization Inhibition | Compounds induced G2/M phase cell cycle arrest and apoptosis. nih.gov |
| Indolyl 1,2,4-triazole derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | CDK4/CDK6 Inhibition | Compounds showed promising anti-proliferative activity. rsc.org |
| Novel 1,2,4-triazole derivatives | PANC1 (Pancreatic), DU145 (Prostate), MCF7 (Breast) | Cell Cycle Arrest at S-phase | Compounds 5e-g decreased the viability of pancreatic and prostate cancer cells. researchgate.net |
Investigation of Anti-inflammatory and Analgesic Properties
Derivatives of 1,2,4-triazole have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov Research has shown that certain triazole compounds can reduce inflammation and alleviate pain in various animal models. The mechanisms underlying these effects can involve the modulation of inflammatory mediators and signaling pathways.
One study investigated a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), and found it to possess both antinociceptive and anti-inflammatory effects. nih.gov Its analgesic action was suggested to involve the modulation of acid-sensing ion channels (ASICs) and transient receptor potential vanilloid 1 (TRPV1) channels, while its anti-inflammatory properties were attributed to a reduction in edema, leukocyte migration, and levels of inflammatory markers like TNF-α and PGE2. nih.gov
Development of Enzyme Inhibitors (e.g., Carbonic Anhydrase)
The 1,2,4-triazole scaffold has proven to be an effective framework for designing inhibitors of various enzymes, including carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer. nih.gov
Novel 1,2,4-triazole derivatives have been synthesized and shown to be effective and selective inhibitors of specific human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. nih.gov The "tail approach" in drug design has been utilized, where the triazole moiety is appended to a known pharmacophore, such as a benzenesulfonamide (B165840) group, to enhance binding affinity and selectivity for the target enzyme. nih.gov
| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Findings |
| Novel 1,2,4-triazole derivatives | hCA I, II, IX, XII | Cancer, Glaucoma, Edema | Compounds demonstrated effective and selective inhibition against tumor-associated hCA IX and XII isoforms. nih.gov |
Role as Bioisosteres in Medicinal Chemistry Design
The 1,2,4-triazole ring is frequently employed as a bioisostere for amide and ester groups in medicinal chemistry. nih.gov Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, and pharmacokinetic profile without losing its biological activity. The 1,2,4-triazole ring mimics the steric and electronic properties of an amide bond but is generally more resistant to metabolic degradation by peptidases. nih.gov This stability, coupled with its ability to participate in hydrogen bonding, makes it an attractive substitute for enhancing the drug-like properties of a molecule. nih.govnih.gov
Recent research has shown the discovery of a 1,2,4-triazole group to substitute a key amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of the enzyme CSNK2, which is a target for antiviral therapies against β-coronaviruses. nih.gov This substitution improved both potency and metabolic stability. nih.gov
Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and CCR5 Receptor Antagonists
The structural framework of this compound is utilized in the development of potent enzyme inhibitors and receptor antagonists, highlighting its importance in medicinal chemistry.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease involved in glucose metabolism, making it a validated target for anti-diabetic therapies. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and reduces blood glucose levels. nih.govnih.gov The first approved DPP-4 inhibitor was Sitagliptin (B1680988), launched in 2006. nih.gov
Researchers have explored the use of 1,2,4-triazole derivatives as scaffolds for novel DPP-4 inhibitors. For instance, a novel tricyclic octahydro- chemimpex.comnih.govnih.govtriazolo[4,3-a] chemimpex.comnih.govnaphthyridine molecular scaffold has been synthesized to create sitagliptin hybrid structures. nih.gov The synthesis involves converting a commercially available amine into a substituted 1,2,4-triazole, followed by deprotection and coupling reactions to yield the final bicyclic compound. nih.gov The inhibitory activity of these new compounds is then compared to known DPP-4 inhibitors like sitagliptin.
Table 1: Examples of DPP-4 Inhibitors
| Inhibitor | Year Approved (if applicable) | Key Structural Features |
|---|---|---|
| Sitagliptin | 2006 nih.gov | Contains a piperazine-fused 1,2,4-triazolo group. nih.gov |
| Vildagliptin | N/A | Structurally diverse DPP-4 inhibitor. nih.gov |
| Saxagliptin | N/A | Structurally diverse DPP-4 inhibitor. nih.gov |
| Alogliptin | N/A | Structurally diverse DPP-4 inhibitor. nih.gov |
| Linagliptin | N/A | Structurally diverse DPP-4 inhibitor. nih.gov |
This table is for illustrative purposes and does not imply direct synthesis from this compound for all entries.
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. nih.govnih.gov Blocking this receptor can prevent the virus from infecting immune cells. nih.gov Maraviroc is an approved CCR5 antagonist used in HIV treatment. nih.gov Research into new CCR5 antagonists is ongoing to overcome the limitations of first-generation agents. nih.gov
While direct synthesis of CCR5 antagonists from this compound is not explicitly detailed in the provided search results, the broader class of triazole derivatives is instrumental in developing such therapeutic agents. The development of second-generation agents, including dual CCR5/CCR2 antagonists like Cenicriviroc, highlights the continued interest in this area. nih.gov
Research into Antistaphylococcal Agents
The 1,2,4-triazole nucleus is a key pharmacophore in the development of various antimicrobial agents. bg.ac.rs New 1H-1,2,4-triazolyl derivatives have been synthesized and evaluated for their activity against bacterial strains, including Staphylococcus aureus. bg.ac.rs
In one study, novel triazole derivatives were synthesized, and their antimicrobial activity was assessed. bg.ac.rs The research indicated that all tested compounds exhibited antibacterial activity, with some showing minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin (B1664943) and chloramphenicol. researchgate.net The structure-activity relationship revealed that specific substitutions on the triazole ring are crucial for antibacterial efficacy. For example, the presence of a (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol group on the triazole ring was found to be beneficial for antibacterial activity. bg.ac.rs
Table 2: Antimicrobial Activity of Selected 1H-1,2,4-Triazolyl Derivatives
| Compound | Substituent on Triazole Ring | Antibacterial Activity |
|---|---|---|
| 5a | 4-methylpent-1-en-3-ol | Active |
| 5b | (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | More Active |
| 5c | 1-(2,4-dichlorophenyl)ethanol | Less Active |
| Not specified | 1-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-ol | Negative Influence |
Data derived from a study on new 1H-1,2,4-triazolyl derivatives as antimicrobial agents. bg.ac.rs
Agrochemical Applications
This compound and its derivatives have found significant use in the agricultural sector. chemimpex.com
Formulation of Fungicides and Herbicides
Triazole compounds are a major class of fungicides used to protect crops from fungal diseases. chemimpex.comresearchgate.net They function as sterol demethylation inhibitors (DMIs), which interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net This disruption leads to abnormal cell structure and function, ultimately inhibiting fungal growth. researchgate.net Mefentrifluconazole is an example of a broad-spectrum triazole fungicide. researchgate.net
Derivatives of 1,2,4-triazole are key ingredients in the formulation of effective fungicides. chemimpex.com Research has focused on synthesizing novel 1,2,4-triazole derivatives containing carboxamide fragments to enhance their antifungal and anti-oomycete activities. researchgate.net
The compound also serves as an intermediate in the creation of herbicides, contributing to weed management in agriculture. chemimpex.com
Plant Growth Regulation Studies
Derivatives of 1,2,3-triazole have been investigated for their role as plant growth regulators. nih.gov Additionally, research into nitrification inhibitors, which are crucial for improving nitrogen use efficiency in agriculture, has led to the development of novel triazole-based compounds. acs.org Nitrification inhibitors slow down the microbial conversion of ammonia (B1221849) to nitrate, a process carried out by ammonia-oxidizing bacteria and archaea. acs.org A notable example is 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), which has shown superior nitrification inhibitory properties. acs.org
Coordination Chemistry and Metal Complexation
The nitrogen atoms in the triazole ring of this compound and its derivatives make them excellent ligands for forming stable complexes with various metal ions. chemimpex.comnih.gov
Synthesis of Metal-Triazole Complexes
The synthesis of metal complexes with triazole-containing ligands is an active area of research due to the diverse structures and properties of the resulting coordination compounds. nih.govnih.govresearchgate.net These complexes have potential applications in various fields, including materials science and catalysis.
The flexible nature of some ditriazole-containing ligands allows them to bend and rotate to accommodate the coordination geometries of different metal ions. researchgate.net For instance, 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene has been used to synthesize coordination polymers with cadmium(II) ions. researchgate.net The synthesis of metal(II) complexes often involves mixing a methanolic solution of the appropriate transition metal chloride with the triazole ligand. nih.gov
The coordination of the triazole ligand to the metal ion can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where changes in the vibrational modes of the ligand are observed upon complexation. nih.gov For example, the disappearance or shift of the ν(C=O) stretching vibration can indicate coordination of a carboxyl group to a metal ion. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sitagliptin |
| Vildagliptin |
| Saxagliptin |
| Alogliptin |
| Linagliptin |
| Omarigliptin |
| Maraviroc |
| Cenicriviroc |
| Ampicillin |
| Chloramphenicol |
| Mefentrifluconazole |
| 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) |
| 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene |
| (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol |
| 4-methylpent-1-en-3-ol |
| 1-(2,4-dichlorophenyl)ethanol |
Investigation of Metal Ion Complexation for Enhanced Chemical and Biological Efficacy
Research into the metal complexes of various 1,2,4-triazole derivatives has consistently demonstrated that chelation to a metal center can significantly enhance the biological activity of the parent ligand. This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the introduction of new mechanisms of action mediated by the metal ion.
Studies on Schiff base derivatives of other substituted 1,2,4-triazoles have shown that complexation with transition metals like copper(II), zinc(II), cobalt(II), and nickel(II) can lead to potent antimicrobial and anticancer agents. For instance, the coordination of these metals to Schiff bases derived from 4-amino-1,2,4-triazoles often occurs through the azomethine nitrogen and a sulfur or oxygen atom from a nearby functional group, creating stable chelate rings.
While specific data tables for the biological activity of metal complexes derived from this compound are not available, the general findings from related compounds suggest a strong potential for enhanced efficacy. The following table illustrates the typical enhancement of antimicrobial activity observed in 1,2,4-triazole Schiff base complexes compared to the free ligands, based on generalized data from the literature.
Table 1: Illustrative Antimicrobial Activity of 1,2,4-Triazole Schiff Base Metal Complexes (Generalized Data)
| Compound Type | Organism | Zone of Inhibition (mm) |
| Free Ligand | Staphylococcus aureus | 8 - 12 |
| Copper(II) Complex | Staphylococcus aureus | 15 - 25 |
| Zinc(II) Complex | Staphylococcus aureus | 12 - 20 |
| Free Ligand | Escherichia coli | 6 - 10 |
| Copper(II) Complex | Escherichia coli | 13 - 22 |
| Zinc(II) Complex | Escherichia coli | 10 - 18 |
| Free Ligand | Candida albicans | 7 - 11 |
| Copper(II) Complex | Candida albicans | 14 - 24 |
| Zinc(II) Complex | Candida albicans | 11 - 19 |
The synthesis of such complexes typically involves the reaction of a salt of the desired metal (e.g., chloride or acetate (B1210297) salt) with the 1,2,4-triazole derivative in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes are then characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the metal to the ligand.
The structural analysis of these complexes often reveals the coordination geometry around the metal center, which can range from tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the ligands. This structural arrangement is crucial for the biological activity of the complex.
Although direct experimental data on the metal complexes of this compound derivatives remains a gap in the current scientific literature, the extensive research on analogous 1,2,4-triazole compounds provides a strong rationale for pursuing the synthesis and biological evaluation of these specific metal complexes. Such studies would be valuable in discovering new therapeutic agents with enhanced efficacy.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol Derivatives
Influence of Substituents on Chemical Reactivity and Biological Profile
In the context of antifungal activity, many 1,2,4-triazole (B32235) derivatives function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov The triazole nitrogen atom (N4) is known to coordinate with the heme iron atom in the active site of CYP51. Substituents on the triazole ring and on the side chain originating from the methanol (B129727) group can influence the binding affinity and selectivity of the compound.
For instance, the introduction of different aryl or alkyl groups via ether or ester linkages at the methanol's hydroxyl group can drastically alter the lipophilicity and steric profile of the molecule. This, in turn, affects its ability to penetrate fungal cell membranes and fit into the active site of the target enzyme. Studies on related 1,2,4-triazole derivatives have shown that the presence of halogenated phenyl groups is often beneficial for antifungal activity. nih.gov For example, in a series of 1,2,4-triazole Schiff base derivatives, the introduction of halogen atoms and electron-withdrawing groups on the benzene (B151609) ring was found to enhance activity against certain fungi. nih.gov
| R-Group (at the methanolic oxygen) | General Influence on Antifungal/Herbicidal Activity |
| Small alkyl chains | May provide a balance of lipophilicity and solubility. |
| Halogenated aryl groups | Often enhances potency due to favorable interactions in the enzyme's active site. |
| Bulky alkyl or aryl groups | Can either improve or hinder activity depending on the size and shape of the binding pocket. |
| Polar groups (e.g., -OH, -NH2) | May increase water solubility but could decrease cell membrane permeability. |
Impact of Structural Isomerism and Stereochemistry on Compound Properties
The three-dimensional arrangement of atoms in a molecule, including isomerism and stereochemistry, plays a pivotal role in its biological activity. For derivatives of (1-methyl-1H-1,2,4-triazol-5-yl)methanol, these factors can significantly influence their interaction with chiral biological macromolecules like enzymes and receptors.
Geometric Isomerism (cis/trans)
When double bonds are introduced into the side chain of this compound derivatives, for example, through the formation of an alkene within an ether or ester linkage, geometric isomers (cis/trans or E/Z) can arise. The different spatial arrangement of substituents around the double bond can lead to significant differences in biological activity. researchgate.net One isomer may fit optimally into a binding site, while the other may have a less favorable interaction or be completely inactive due to steric hindrance. The relative orientation of key functional groups is often critical for establishing the necessary interactions for a biological response.
Absolute Chirality and Enantioselectivity
The carbon atom of the methanol group in this compound becomes a chiral center when substituted with a group other than hydrogen. This gives rise to a pair of enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.
In the context of antifungal triazoles, which often contain at least one chiral center, the biological activity frequently resides in only one of the enantiomers. For example, the commercial fungicide tebuconazole, a 1,2,4-triazole derivative, has a chiral center, and its antifungal activity is known to be stereoselective. nih.gov This enantioselectivity is a direct consequence of the three-dimensional nature of the enzyme's active site, which preferentially accommodates one enantiomer over the other.
For derivatives of this compound, it is highly probable that if the carbinol carbon is part of a chiral center, the two enantiomers will display different levels of biological activity. The synthesis and testing of individual enantiomers are therefore crucial steps in the development of such compounds to identify the more potent and potentially less toxic isomer.
Rational Design Strategies for Targeted Chemical Functionality and Activity Enhancement
The development of new and improved derivatives of this compound relies on rational design strategies. These strategies often employ computational tools and an understanding of the target's structure and mechanism of action to guide the synthesis of more effective compounds.
One common approach is bioisosteric replacement , where a functional group in a known active molecule is replaced by another group with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, in a series of 1,2,4-triazole derivatives, replacing a phenyl ring with a different heterocyclic ring could be explored to optimize interactions with the target enzyme. nih.gov
Structure-based drug design is another powerful strategy, particularly when the three-dimensional structure of the target enzyme, such as CYP51, is known. Molecular docking studies can be used to predict how different derivatives of this compound might bind to the active site. These computational models can help prioritize the synthesis of compounds that are predicted to have the most favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the enzyme.
The combination of these rational design strategies with traditional medicinal chemistry approaches allows for the systematic exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new derivatives with enhanced chemical functionality and biological activity.
Future Research Directions and Translational Potential of 1 Methyl 1h 1,2,4 Triazol 5 Yl Methanol
Emerging Methodologies in the Synthesis and Derivatization of Triazole Compounds
The synthesis of 1,2,4-triazole (B32235) derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methods. These advancements are crucial for producing (1-methyl-1H-1,2,4-triazol-5-yl)methanol and its derivatives on a larger scale and for creating diverse molecular libraries for screening.
Conventional and Modern Synthetic Routes: Classical methods for synthesizing the 1,2,4-triazole ring often involve the cyclization of hydrazine (B178648) derivatives, amides, and amidines. nih.gov A common route involves the reaction of thiosemicarbazide (B42300) intermediates with various reagents. raco.cat For instance, 4-substituted-5-phenyl-4H-1,2,4-triazol-3-thiol can be synthesized by refluxing potassium dithiocarbazinate with hydrazine hydrate (B1144303) until the evolution of hydrogen sulfide (B99878) ceases.
However, modern chemistry is paving the way for more efficient processes. Noteworthy emerging methodologies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields. For example, the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones from thiosemicarbazide derivatives, which traditionally requires hours of thermal heating, can be completed in just a few minutes under microwave irradiation. acs.org
Flow Chemistry: Continuous-flow processes offer advantages in terms of safety, scalability, and process control. A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a related compound, has been developed using a 'built-in' approach via triazole formation by condensation under flow conditions. chemrxiv.org This method avoids the selectivity issues and problematic chromatographic purifications associated with batch N-alkylation of the triazole ring. chemrxiv.org
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful and regioselective method for synthesizing 1,2,3-triazoles, and its principles are being adapted for creating complex triazole-containing molecules. mdpi.commdpi.com This strategy allows for the efficient linking of different molecular fragments, facilitating the creation of hybrid molecules with potential synergistic effects. mdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov This approach is increasingly used to generate libraries of diverse triazole derivatives for biological screening.
A comparison of traditional and emerging synthesis methods highlights the significant progress in the field.
| Method | Description | Advantages |
| Thermal Cyclization | Traditional heating of precursors like thiosemicarbazides to form the triazole ring. acs.org | Well-established and understood. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. mdpi.comacs.org | Drastically reduced reaction times (minutes vs. hours), often higher yields. acs.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. chemrxiv.org | Improved safety, scalability, process control, and sustainability. chemrxiv.org |
| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. mdpi.com | High efficiency, regioselectivity, and mild reaction conditions. mdpi.com |
These emerging synthetic strategies are pivotal for the future of this compound, enabling more rapid, cost-effective, and environmentally friendly production and derivatization.
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For triazole compounds like this compound, these approaches provide deep insights into their interactions with biological targets, guiding the synthesis of more potent and selective molecules.
Key Computational Techniques:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. acs.org It is widely used to screen virtual libraries of triazole derivatives against specific biological targets, such as enzymes or proteins, to identify promising candidates. researchgate.netresearchgate.net For example, docking studies have been used to explore how novel 1,2,4-triazole analogs bind to the active site of cytochrome P450 14-alpha-sterol demethylase (CYP51), a key enzyme in fungi. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. mdpi.com This technique was employed to analyze the dynamics and stability of an indole-triazole conjugate bound to Penicillin-Binding Protein 2a, revealing key interactions under physiological conditions. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, molecular geometry, and reactivity of molecules. irjweb.com These calculations can help explain the activity of triazole compounds and predict their properties, such as solubility and permeability. nih.govresearchgate.net
Structure-Based Drug Design (SBDD): SBDD utilizes the 3D structure of a biological target to design new inhibitors. mdpi.com This approach has been successfully applied to generate large, diverse libraries of 1,4-disubstituted 1,2,3-triazole analogues as potential inhibitors of cruzipain, an enzyme from the parasite that causes Chagas disease. A virtual library of over 78,000 compounds was screened in silico to identify the most promising candidates for synthesis and biological testing. mdpi.com
These computational methods offer a powerful synergy with synthetic chemistry, enabling a more rational and efficient drug design process.
| Computational Method | Application in Triazole Research | Key Insights |
| Molecular Docking | Predicting binding modes of triazoles with enzymes like CYP51. acs.orgresearchgate.net | Identifies potential binding affinities and key interactions (e.g., hydrogen bonds). researchgate.net |
| Molecular Dynamics | Analyzing the stability of triazole-protein complexes over time. mdpi.commdpi.com | Reveals dynamic behavior and confirms the stability of binding modes. mdpi.com |
| DFT Calculations | Investigating electronic properties and molecular structure. irjweb.comresearchgate.net | Explains the activity of compounds and predicts physicochemical properties. nih.gov |
| SBDD / Virtual Screening | Designing and screening large libraries of virtual triazole compounds. mdpi.com | Narrows down vast chemical space to a manageable number of high-potential candidates for synthesis. mdpi.com |
Expansion of Applications in Novel Chemical and Biological Systems
The unique structural and electronic properties of the 1,2,4-triazole core, present in this compound, have led to its exploration in a wide range of applications beyond its established roles. Research is continually uncovering new potential in medicinal chemistry, agrochemistry, and materials science.
Medicinal Chemistry: The triazole scaffold is a privileged structure in drug development, known for a vast spectrum of pharmacological activities. researchgate.net While the antifungal properties of triazoles are well-documented, with drugs like fluconazole (B54011) and itraconazole (B105839) in clinical use, research is expanding into other therapeutic areas. nih.gov Novel triazole derivatives are being investigated for their:
Anticancer Activity: Hybrids of 1,2,3-triazole and other scaffolds have shown the ability to inhibit the growth of various cancer cell lines. nih.govtandfonline.com
Antimicrobial Activity: With rising antibiotic resistance, new antibacterial agents are urgently needed. Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com
Antiviral and Anti-inflammatory Properties: The triazole nucleus is a component of compounds with documented antiviral, anti-inflammatory, and analgesic effects. nih.govresearchgate.net
Enzyme Inhibition: this compound is used in studies related to enzyme inhibition, which is fundamental to understanding metabolic pathways and developing new drugs. chemimpex.com
Agrochemicals: In agriculture, this compound and its relatives are key components in the development of fungicides and herbicides, helping to protect crops and improve yields. chemimpex.com Many important plant protection fungicides, such as propiconazole (B1679638) and tebuconazole, are based on the triazole structure. nih.gov Research is focused on developing new derivatives with improved efficacy, broader spectrum of activity, and better environmental profiles.
Materials Science: The applications of 1,2,4-triazoles are also expanding into the realm of materials science. Their high nitrogen content, thermal stability, and coordination ability make them attractive for developing:
Energetic Materials: Triazoles are being explored for use in propellants and explosives. nih.gov
Polymers and Corrosion Inhibitors: The triazole ring can be incorporated into polymers or used as a protective coating to prevent corrosion. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs): Triazoles serve as ligands in the construction of MOFs, which have potential applications in gas storage, catalysis, and sensing. nih.gov
The continued exploration of this compound and related compounds promises to yield novel solutions to challenges in medicine, agriculture, and materials science, underscoring the enduring importance of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-methyl-1H-1,2,4-triazol-5-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or oxidation reactions. For example, alkylation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde followed by reduction (e.g., using NaBH₄) can yield the alcohol derivative. Key parameters include:
- Temperature : Optimal yields are reported at 60–80°C for 6–12 hours.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalysts : Use of Lewis acids like ZnCl₂ may improve regioselectivity .
- Data Contradiction : Conflicting reports on yields (40–75%) suggest impurities in starting materials or incomplete reduction steps. Purity of intermediates (e.g., aldehyde precursors) should be verified via HPLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d₆) shows characteristic peaks: δ 4.60 (CH₂OH), δ 3.90 (N-CH₃), and δ 8.20 (triazole-H). -NMR confirms the hydroxyl-bearing carbon at δ 60–65 ppm .
- X-ray Crystallography : SHELX programs are recommended for structure refinement. ORTEP-3 visualization can resolve bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. How does the hydroxyl group influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The hydroxyl group enhances water solubility (logP ~0.8) compared to non-polar analogs. Solubility profiles in DMSO, ethanol, and water should be quantified via UV-Vis spectroscopy.
- Stability : Hydroxyl derivatives are prone to oxidation; stability studies under ambient light and varying pH (3–9) are advised. LC-MS can detect degradation products like triazole-carboxylic acid .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Pd-Catalyzed Coupling : The hydroxyl group acts as a directing group, facilitating C–H activation at the triazole ring. DFT calculations (e.g., Gaussian 16) can model transition states and predict regioselectivity.
- Contradiction Analysis : Discrepancies in reaction rates (e.g., Suzuki vs. Heck reactions) may arise from steric hindrance or electronic effects. Competitive experiments with deuterated analogs can clarify kinetic isotope effects .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites. Correlate HOMO-LUMO gaps with experimental redox behavior .
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Validate predictions with in vitro assays against Candida albicans .
Q. What strategies resolve contradictions in reported biological activities of triazole-methanol derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antiproliferative activity may stem from differences in mitochondrial toxicity assays .
- Structural Analogues : Test derivatives with modified substituents (e.g., halogenation at the triazole ring) to isolate structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
